3-(2-Phenylethyl)azetidine hydrochloride
Overview
Description
3-(2-Phenylethyl)azetidine hydrochloride is a chemical compound with the CAS Number: 2095250-33-0 . It has a molecular weight of 197.71 . The compound is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C11H16ClN. The InChI Code is 1S/C11H15N.ClH/c1-2-4-10 (5-3-1)6-7-11-8-12-9-11;/h1-5,11-12H,6-9H2;1H .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions due to the high ring strain .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 197.71 .Safety and Hazards
This compound has been classified as potentially causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and washing with plenty of soap and water if it comes into contact with skin .
Future Directions
Mechanism of Action
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. For 3-(2-Phenylethyl)azetidine hydrochloride, these factors could include pH, temperature, and the presence of other molecules in the biological system . Understanding these factors is important for optimizing the use of this compound in a therapeutic context.
Biochemical Analysis
Biochemical Properties
3-(2-Phenylethyl)azetidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s azetidine ring is known for its strain-driven reactivity, which makes it a valuable intermediate in organic synthesis and medicinal chemistry . The phenylethyl group contributes to its binding affinity with certain enzymes and receptors, facilitating specific biochemical interactions.
Cellular Effects
This compound exhibits notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors and enzymes can modulate various signaling cascades, leading to changes in gene expression and metabolic activity . These effects are crucial for understanding its potential therapeutic applications and toxicity profiles.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s azetidine ring can form covalent bonds with specific amino acid residues in enzymes, leading to their inhibition or activation . Additionally, the phenylethyl group enhances its binding affinity to certain receptors, modulating their activity and downstream signaling pathways. These molecular interactions are essential for elucidating the compound’s biochemical and pharmacological properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Over time, it may undergo degradation, leading to the formation of by-products that could affect its biological activity. Long-term studies in vitro and in vivo are necessary to assess its sustained effects on cellular function and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function . At higher doses, it may cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Understanding the dosage-dependent effects is crucial for determining its therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s azetidine ring can undergo enzymatic transformations, leading to the formation of metabolites with different biological activities . These metabolic pathways are essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s phenylethyl group enhances its lipophilicity, facilitating its diffusion across cell membranes . Once inside the cells, it can interact with intracellular proteins and organelles, influencing its localization and accumulation.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
3-(2-phenylethyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)6-7-11-8-12-9-11;/h1-5,11-12H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLUGCZJSXSXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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